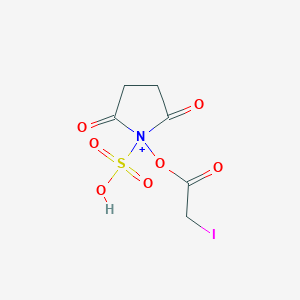
Sulfo-SIA Crosslinker
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-SIA Crosslinker, or N-Sulfosuccinimidyl iodoacetate, is a non-cleavable, heterobifunctional protein crosslinker. Sulfo-SIA is water soluble. Sulfo-SIA Crosslinking Reagent is among the shortest amine and sulfhydryl (thiol) reactive crosslinkers known with a spacer arm length of 1.5 Angstroms. This compound is useful in making antibody drug conjugates (ADCs).
Aplicaciones Científicas De Investigación
2.1. Antibody-Drug Conjugates (ADCs)
One of the primary applications of Sulfo-SIA is in the development of antibody-drug conjugates. These conjugates combine the targeting capability of antibodies with the cytotoxic effects of drugs, allowing for targeted therapy in cancer treatment.
- Case Study : In a study examining the effectiveness of various crosslinkers in ADC formulations, Sulfo-SIA demonstrated superior stability and efficacy compared to other commonly used crosslinkers like SMCC (succinimidyl-4-(maleimidomethyl)-cyclohexane-1-carboxylate). The resulting ADCs showed enhanced therapeutic indices due to reduced off-target effects .
2.2. Protein Interaction Studies
Sulfo-SIA is extensively used in protein interaction studies to elucidate binding affinities and interactions between proteins.
- Quantitative Studies : Research utilizing mass spectrometry has shown that crosslinking with Sulfo-SIA can help identify protein-protein interactions with high specificity. For instance, a study identified over 12,000 glycan-protein pairs mediated by crosslinking agents including Sulfo-SIA, underscoring its utility in complex biological systems .
2.3. Stabilization of Protein Complexes
The compound has been employed to stabilize transient protein complexes, which are often difficult to study due to their instability.
- Example : In investigations into familial amyotrophic lateral sclerosis (ALS), Sulfo-SIA was used to stabilize mutant forms of superoxide dismutase 1 (SOD1), allowing researchers to analyze their structural and functional properties more effectively. This stabilization was crucial for understanding disease mechanisms and potential therapeutic targets .
Comparative Data on Crosslinkers
The following table summarizes key properties and applications of various crosslinkers, including Sulfo-SIA:
| Crosslinker | Spacer Arm Length | Reactivity | Solubility | Typical Applications |
|---|---|---|---|---|
| Sulfo-SIA | 1.5 Å | Amine & Thiol | Water-soluble | ADCs, Protein Interaction Studies |
| SMCC | 9 Å | Amine & Thiol | Water-soluble | ADCs, Bioconjugation |
| BS3 | 11 Å | Amine | Water-soluble | Protein Complex Stabilization |
Propiedades
Fórmula molecular |
C6H7INO7S |
|---|---|
Peso molecular |
364.0865 |
Nombre IUPAC |
1-(2-iodoacetyl)oxy-2,5-dioxopyrrolidin-1-ium-1-sulfonic acid |
InChI |
InChI=1S/C6H6INO7S/c7-3-6(11)15-8(16(12,13)14)4(9)1-2-5(8)10/h1-3H2/p+1 |
Clave InChI |
LBYKLOPOXRATHZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)[N+](C1=O)(OC(=O)CI)S(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sulfo-SIA Crosslinker, Sulfo-SIA Cross linker, Sulfo-SIA Cross-linker |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















